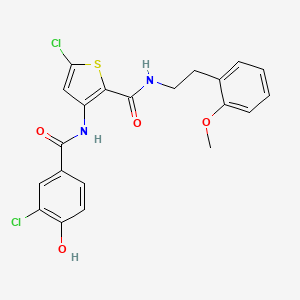

Hsd17B13-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H18Cl2N2O4S |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

5-chloro-3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)8-9-24-21(28)19-15(11-18(23)30-19)25-20(27)13-6-7-16(26)14(22)10-13/h2-7,10-11,26H,8-9H2,1H3,(H,24,28)(H,25,27) |

InChI Key |

QJMCYBURPYMYKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=C(C=C(S2)Cl)NC(=O)C3=CC(=C(C=C3)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13 Inhibitor Mechanism of Action in NASH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for Nonalcoholic Steatohepatitis (NASH).[1] This validation is strongly supported by human genetic studies, which have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[2][3][4] Pharmacological inhibition of HSD17B13 aims to mimic this protective phenotype. The mechanism of action of HSD17B13 inhibitors in NASH is multifaceted, primarily involving the modulation of hepatic lipid metabolism, reduction of lipotoxicity-induced inflammation, and attenuation of pro-fibrotic signaling pathways.[1] Preclinical studies utilizing small molecule inhibitors and RNA interference (RNAi) therapeutics have demonstrated promising efficacy in relevant NASH models, supporting the continued clinical development of HSD17B13-targeted therapies.

HSD17B13: Localization, Function, and Regulation

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily. It is primarily expressed in hepatocytes and localizes to the surface of lipid droplets (LDs), which is crucial for its function. The expression of HSD17B13 is significantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).

Enzymatic Activity and Substrates

HSD17B13 functions as an NAD+-dependent oxidoreductase. While initially characterized as a hydroxysteroid dehydrogenase, its primary physiological role appears to be in lipid and retinol metabolism. It exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. This activity is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+. The dysregulation of retinoid metabolism by HSD17B13 may influence the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.

Transcriptional Regulation

The expression of the HSD17B13 gene is under the control of key transcription factors involved in lipid metabolism. Liver X Receptor alpha (LXRα), a nuclear receptor that plays a central role in lipid homeostasis, induces HSD17B13 expression via Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). SREBP-1c directly binds to the promoter of the HSD17B13 gene, upregulating its transcription. This creates a feed-forward loop that can contribute to lipogenesis.

Mechanism of Action of HSD17B13 Inhibition in NASH

The therapeutic rationale for inhibiting HSD17B13 is to replicate the hepatoprotective effects observed in individuals with loss-of-function genetic variants. The proposed mechanisms are centered on mitigating hepatic steatosis, inflammation, and fibrosis.

Modulation of Hepatic Lipid Metabolism

Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets. Conversely, knockdown of Hsd17b13 in a high-fat diet mouse model resulted in a significant decrease in the number and size of hepatic lipid droplets. By inhibiting HSD17B13, it is hypothesized that the accumulation of lipids within hepatocytes is reduced, thereby alleviating steatosis. HSD17B13 physically interacts with adipose triglyceride lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis, on the surface of lipid droplets. This interaction may modulate lipolytic activity.

Reduction of Inflammation and Hepatocyte Injury

The accumulation of lipotoxic lipid species in hepatocytes is a key driver of inflammation in NASH. By reducing the lipid burden, HSD17B13 inhibition is expected to decrease hepatocyte injury and subsequent inflammatory responses. Some studies suggest that HSD17B13's enzymatic activity may generate pro-inflammatory lipid species. A recent study has also implicated HSD17B13 liquid-liquid phase separation (LLPS) in promoting platelet-activating factor (PAF) biosynthesis, which in turn increases fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.

Attenuation of Liver Fibrosis

HSD17B13 activity in hepatocytes has been linked to the activation of hepatic stellate cells (HSCs), the primary drivers of liver fibrosis. Active HSD17B13 stimulates the transcription and secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. Secreted TGF-β1 then acts in a paracrine manner on HSCs, inducing their activation and promoting the deposition of extracellular matrix. Inhibition of HSD17B13 is therefore expected to disrupt this pro-fibrotic signaling cascade.

A novel mechanism linking HSD17B13 to fibrosis involves the regulation of pyrimidine catabolism. Protection against liver fibrosis conferred by HSD17B13 loss-of-function has been associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on HSD17B13 inhibitors and the effects of Hsd17B13 knockdown in NASH models.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | Assay Type | Substrate | IC50 (µM) | Reference |

| Hsd17B13-IN-85 | HSD17B13 | Biochemical | Estradiol | < 0.1 | |

| BI-3231 | HSD17B13 | Biochemical | Estradiol | 0.003 |

Table 2: Effects of HSD17B13 Inhibition/Knockdown in In Vivo NASH Models

| Model/Intervention | Key Findings | Reference |

| High-Fat Diet (HFD)-obese mice with shRNA-mediated knockdown of Hsd17b13 | Markedly improved hepatic steatosis; Decreased serum ALT and FGF21 levels; Reduced expression of fibrosis markers (e.g., Timp2). | |

| Zucker obese rats treated with INI-822 (oral administration) | Demonstrated target engagement. | |

| Diet-induced NASH mouse model treated with an HSD17B13 inhibitor | Reduced markers of inflammation, injury, and fibrosis. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.

Recombinant HSD17B13 Expression and Purification

-

Objective: To produce purified, active HSD17B13 for in vitro assays.

-

Methodology:

-

Cloning: The full-length human HSD17B13 cDNA is cloned into an expression vector (e.g., baculovirus or mammalian) with an affinity tag (e.g., 6x-His tag).

-

Expression: The vector is introduced into a suitable host system (e.g., Sf9 insect cells or HEK293 mammalian cells) for protein expression.

-

Lysis: Cells are harvested and lysed to release the recombinant protein.

-

Purification: The lysate is cleared by centrifugation, and the supernatant is loaded onto a metal affinity chromatography column (e.g., Ni-NTA). The column is washed, and His-tagged HSD17B13 is eluted using an imidazole gradient.

-

Quality Control: Protein concentration is determined (e.g., Bradford assay), and purity is assessed by SDS-PAGE and Coomassie blue staining.

-

In Vitro HSD17B13 Enzyme Activity Assay (NADH Detection)

-

Objective: To measure the enzymatic activity of HSD17B13 and assess the potency of inhibitors (IC50 determination).

-

Methodology:

-

Assay Principle: The activity of HSD17B13 is coupled to a bioluminescent assay that measures NADH levels. A reductase enzyme uses NADH to convert a pro-luciferin substrate into luciferin, which is then quantified by a luciferase. The light signal is proportional to the amount of NADH produced.

-

Reaction Mixture: Purified HSD17B13 enzyme, a suitable substrate (e.g., estradiol or retinol), NAD+ cofactor, and the NADH detection reagent are combined in a microplate well.

-

Inhibitor Addition: Test compounds are added at varying concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Detection: Luminescence is measured using a plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model

-

Objective: To evaluate the effect of an HSD17B13 inhibitor on liver steatosis, inflammation, and fibrosis in a diet-induced NASH mouse model.

-

Methodology:

-

Animal Model: C57BL/6J mice are commonly used.

-

Diet: A high-fat diet, often supplemented with cholesterol and/or fructose, or a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) is used to induce NASH pathology.

-

NASH Induction: Mice are fed the specialized diet for a specified period (e.g., 12-24 weeks) to establish the NASH phenotype.

-

Treatment Groups: Mice are randomly assigned to treatment groups: Vehicle control, test compound at one or more dose levels, and an optional positive control.

-

Dosing: The inhibitor is typically administered daily via oral gavage for several weeks.

-

Endpoint Analysis:

-

Serum Biochemistry: Measurement of plasma ALT and AST as markers of liver injury.

-

Liver Histopathology: Liver sections are stained with H&E (for steatosis, inflammation, and ballooning to determine the NAFLD Activity Score) and Sirius Red (for fibrosis staging).

-

Gene Expression Analysis: qPCR analysis of liver tissue for markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2).

-

Liver Triglyceride Content: Quantification of triglycerides in liver homogenates.

-

-

Conclusion

The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NASH. The mechanism of action is multifaceted, involving the modulation of hepatic lipid metabolism, reduction of inflammation, and attenuation of key fibrotic pathways. Preclinical data for HSD17B13 inhibitors demonstrate target engagement and encouraging efficacy in reducing markers of liver injury, inflammation, and fibrosis. Ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this drug class in patients with NASH.

References

The Role of Hsd17B13 in Lipid Droplet Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a pivotal enzyme in hepatic lipid metabolism.[1][2] Predominantly expressed in the liver and localized to the surface of lipid droplets, Hsd17B13 has garnered significant attention for its association with the progression of non-alcoholic fatty liver disease (NAFLD).[3][4] Upregulation of Hsd17B13 is observed in patients with NAFLD, and compelling genetic studies have demonstrated that loss-of-function variants of Hsd17B13 are associated with a reduced risk of progression from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] This protective genetic evidence has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.

This technical guide provides a comprehensive overview of the core aspects of Hsd17B13's function in lipid droplet metabolism, including its enzymatic activity, regulation, and interaction with other key metabolic proteins. It further presents a compilation of quantitative data from various studies, detailed experimental protocols for its investigation, and visualizations of its signaling pathways and experimental workflows to aid researchers and drug development professionals in this field.

Data Presentation

The following tables summarize the quantitative data regarding the impact of Hsd17B13 on lipid metabolism and its enzymatic properties.

Table 1: Effect of Hsd17B13 Expression on Hepatic Lipid Composition

| Experimental Model | Hsd17B13 Manipulation | Key Lipid Changes | Fold Change/Percentage Change | Reference |

| Human Liver (NAFLD patients) | - | HSD17B13 mRNA | 5.9-fold higher vs. healthy controls | |

| HFD-fed Mice | AAV8-Hsd17b13 Overexpression | Serum Total Cholesterol | Significantly increased | |

| Serum Triglycerides | Significantly increased | |||

| Liver Triglycerides | Significantly increased | |||

| Liver Phosphatidylcholine | Significantly decreased | |||

| Liver Free Fatty Acids | Significantly decreased | |||

| HFD-fed obese mice | shRNA-mediated knockdown | Liver Triglycerides | ~45% decrease | |

| Diacylglycerols (DAG 34:3) | Major decrease | |||

| Phosphatidylcholines (PC 34:3, PC 42:10) | Increase | |||

| Aged Hsd17b13 KO mice | Gene Knockout | Liver Triglycerides | Notable alterations | |

| Liver Diglycerides | Notable alterations | |||

| Liver Phosphatidylcholines | Notable alterations | |||

| Liver Phosphatidylethanolamines | Notable alterations | |||

| Human Liver (Carriers of rs72613567:TA variant) | Loss-of-function variant | Hepatic Phospholipids | Enriched |

Table 2: Enzymatic Activity and Inhibition of Hsd17B13

| Substrate/Inhibitor | Parameter | Value | Enzyme Source | Reference |

| 17β-Estradiol | Km | 6.08 µM | Recombinant Human HSD17B13 | |

| Vmax | 0.94 nmol/min/mg | Recombinant Human HSD17B13 | ||

| BI-3231 (Inhibitor) | IC50 | 1 nM | Human Hsd17B13 | |

| 13 nM | Mouse Hsd17B13 | |||

| Ki | 0.7 nM | Human Hsd17B13 | ||

| Hsd17B13-IN-3 (Inhibitor) | IC50 (β-estradiol as substrate) | 0.38 µM | HSD17B13 | |

| IC50 (Leukotriene B4 as substrate) | 0.45 µM | HSD17B13 | ||

| Hsd17B13-IN-31 (Inhibitor) | IC50 (Estradiol as substrate) | < 0.1 µM | Hsd17B13 | |

| IC50 (Leukotriene B3 as substrate) | < 1 µM | Hsd17B13 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Hsd17B13.

Co-Immunoprecipitation (Co-IP) of Hsd17B13 and Interacting Proteins (e.g., ATGL)

This protocol describes the co-immunoprecipitation of Hsd17B13 with its interacting partners from cell lysates.

Materials:

-

Cell culture plates

-

Hepatocyte cell line (e.g., Huh7, HepG2)

-

Expression vectors for tagged Hsd17B13 (e.g., Myc-Hsd17B13) and tagged interacting protein (e.g., HA-ATGL)

-

Transfection reagent

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Antibody against the tag of the "bait" protein (e.g., anti-Myc antibody)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blot apparatus and reagents

Procedure:

-

Cell Culture and Transfection:

-

Seed hepatocytes in culture plates and grow to 70-80% confluency.

-

Co-transfect the cells with expression vectors for the tagged "bait" (e.g., Myc-Hsd17B13) and "prey" (e.g., HA-ATGL) proteins using a suitable transfection reagent. Incubate for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold Lysis Buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G magnetic beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody against the "bait" protein's tag (e.g., anti-Myc) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Place the tube on a magnetic rack to pellet the beads.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer (e.g., 2x SDS-PAGE sample buffer).

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against the tags of both the "bait" and "prey" proteins to confirm their interaction.

-

Chromatin Immunoprecipitation (ChIP) for SREBP-1c/LXRα Binding to the Hsd17B13 Promoter

This protocol outlines the procedure to determine the in vivo binding of transcription factors like SREBP-1c and LXRα to the promoter region of the Hsd17B13 gene.

Materials:

-

Hepatocyte cell line or primary hepatocytes

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Sonicator

-

ChIP-validated antibody against SREBP-1c or LXRα

-

Control IgG antibody

-

Protein A/G magnetic beads

-

ChIP Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the Hsd17B13 promoter and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Cross-linking:

-

Treat cultured hepatocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell and Nuclear Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using Cell Lysis Buffer and then isolate the nuclei with Nuclear Lysis Buffer.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the sheared chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with a ChIP-validated antibody against the transcription factor of interest (SREBP-1c or LXRα) or a control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using Elution Buffer.

-

Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

-

-

DNA Purification:

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

qPCR Analysis:

-

Perform qPCR using primers designed to amplify the putative binding region in the Hsd17B13 promoter.

-

Use primers for a gene-desert region as a negative control.

-

Calculate the enrichment of the Hsd17B13 promoter region in the specific antibody IP relative to the IgG control.

-

In Vitro Retinol Dehydrogenase Activity Assay

This assay measures the enzymatic activity of Hsd17B13 by quantifying the conversion of retinol to retinaldehyde.

Materials:

-

Purified recombinant Hsd17B13 protein

-

All-trans-retinol

-

NAD+ (cofactor)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Acetonitrile

-

HPLC system with a UV detector

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing Reaction Buffer, NAD+, and purified Hsd17B13 protein.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add all-trans-retinol to the reaction mixture to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stop Reaction:

-

Stop the reaction by adding an equal volume of acetonitrile.

-

-

Sample Preparation:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Separate the retinoids using an appropriate mobile phase gradient.

-

Detect and quantify the amounts of retinol and retinaldehyde by monitoring the absorbance at a specific wavelength (e.g., 325 nm for retinol and 380 nm for retinaldehyde).

-

Calculate the enzyme activity based on the amount of retinaldehyde produced per unit of time per amount of enzyme.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Hsd17B13 signaling and metabolic interactions.

Experimental Workflows

Caption: Workflow for Co-Immunoprecipitation.

Caption: Workflow for Chromatin Immunoprecipitation.

Conclusion

Hsd17B13 is a critical regulator of hepatic lipid droplet metabolism with significant implications for the pathogenesis of NAFLD. Its enzymatic activity, particularly as a retinol dehydrogenase, and its interactions with key lipolytic proteins on the lipid droplet surface, place it at a central node in hepatic lipid homeostasis. The strong genetic evidence supporting a protective role for Hsd17B13 loss-of-function variants underscores its potential as a therapeutic target. Further research into its precise molecular mechanisms and the development of potent and specific inhibitors are promising avenues for the development of novel therapies for chronic liver diseases. This guide provides a foundational resource for researchers and drug developers to advance our understanding and therapeutic targeting of Hsd17B13.

References

- 1. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by Hsd17B13 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a pivotal enzyme in hepatic lipid metabolism and a compelling therapeutic target for chronic liver diseases.[1] Predominantly expressed in the liver and localized to the surface of lipid droplets, Hsd17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][3][4][5] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including fibrosis and hepatocellular carcinoma. This protective genetic evidence has catalyzed the development of small molecule inhibitors aimed at recapitulating this phenotype.

This technical guide provides a comprehensive overview of the core cellular pathways modulated by the inhibition of Hsd17B13. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular sequelae of Hsd17B13 inhibition, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Cellular Pathways Modulated by Hsd17B13 Inhibition

Hsd17B13 inhibition instigates a cascade of molecular events that primarily impact lipid and retinoid metabolism, and subsequently influence inflammatory and fibrotic signaling pathways within the liver.

Lipid Metabolism

Hsd17B13 is intrinsically linked to the dynamics of lipid droplets (LDs), the primary organelles for neutral lipid storage in hepatocytes. Its inhibition leads to significant alterations in the hepatic lipidome.

-

Triglyceride (TG) Metabolism: Overexpression of Hsd17B13 is associated with increased lipid droplet size and number, promoting the accumulation of triglycerides. Conversely, pharmacological inhibition of Hsd17B13 has been shown to significantly decrease triglyceride accumulation in hepatocytes under lipotoxic conditions. However, some studies in knockout mouse models have shown conflicting results, with some reporting no change or even an increase in hepatic triglycerides, suggesting potential species-specific differences or compensatory mechanisms.

-

Phospholipid Metabolism: A key finding from studies on individuals with protective Hsd17B13 loss-of-function variants is an enrichment of hepatic phospholipids, particularly phosphatidylcholines (PCs). This suggests that inhibiting Hsd17B13 may foster a favorable shift in the liver's lipid composition, potentially contributing to the observed protection against fibrosis. Lipidomic analysis of Hsd17B13 knockdown in mice revealed an increase in phosphatidylcholines containing polyunsaturated fatty acids (PUFAs), such as PC 34:3 and PC 42:10.

-

Gene Expression: Inhibition or knockdown of Hsd17B13 reciprocally regulates the expression of genes involved in lipid metabolism. For instance, shRNA-mediated knockdown of Hsd17B13 in high-fat diet-fed obese mice led to a downregulation of genes involved in fatty acid transport and uptake, such as Cd36.

Retinoid Metabolism

Hsd17B13 possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol (vitamin A) to retinaldehyde. This is a crucial step in the synthesis of retinoic acid, a potent signaling molecule involved in the regulation of gene expression, cellular differentiation, and inflammation.

-

Enzymatic Activity: The enzymatic activity of Hsd17B13 is dependent on its localization to lipid droplets and the presence of the cofactor NAD+. Loss-of-function variants of Hsd17B13, which are protective against liver disease, exhibit reduced or abolished RDH activity.

-

Signaling Implications: By modulating the levels of retinaldehyde and subsequently retinoic acid, Hsd17B13 inhibition is poised to impact a multitude of downstream signaling pathways. Dysregulation of retinoid signaling is a known feature of NAFLD, and restoring its balance may contribute to the therapeutic effects of Hsd17B13 inhibitors.

Inflammation and Fibrosis

The protective effects of Hsd17B13 loss-of-function against the progression of liver disease are strongly linked to the attenuation of hepatic inflammation and fibrosis.

-

Inflammatory Gene Expression: Inhibition of Hsd17B13 is expected to suppress the expression of pro-inflammatory cytokines. Overexpression of the enzyme in hepatocytes has been shown to increase the production of these inflammatory mediators.

-

Fibrotic Markers: In preclinical models of liver fibrosis, knockdown of Hsd17B13 resulted in a downregulation of key fibrotic markers, including transforming growth factor-beta 1 (TGF-β1), alpha-smooth muscle actin (α-SMA, encoded by the Acta2 gene), and collagen type I alpha 1 chain (Col1a1). Furthermore, a study has shown that HSD17B13 can elicit potent paracrine activation of hepatic stellate cells, the primary fibrogenic cells in the liver, through a TGF-β1 signaling axis.

-

Interaction with PNPLA3: There is a well-documented interplay between Hsd17B13 and another major genetic risk factor for NAFLD, Patatin-like Phospholipase Domain-containing 3 (PNPLA3). Loss-of-function variants in Hsd17B13 have been shown to mitigate the detrimental effects of the PNPLA3 I148M variant on liver injury and fibrosis. This genetic interaction underscores the complex interplay of factors governing the progression of liver disease.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on Hsd17B13 inhibition and loss-of-function.

Table 1: In Vitro Potency of Hsd17B13 Inhibitors

| Inhibitor | Target | Substrate | IC50 (µM) | Reference |

| Hsd17B13-IN-72 | HSD17B13 | Estradiol | < 0.1 | |

| BI-3231 | HSD17B13 | Estradiol | 0.0024 | |

| BI-3231 | HSD17B13 | Retinol | 0.0024 |

Table 2: Effects of Hsd17B13 Knockdown on Hepatic Lipid Profile in High-Fat Diet-Fed Obese Mice

| Lipid Class | Change with shHsd17b13 | Specific Lipids Affected | Reference |

| Diacylglycerols (DAGs) | Major Decrease | DAG 34:3 | |

| Phosphatidylcholines (PCs) | Increase | PC 34:3, PC 42:10 (containing PUFAs) | |

| Triglycerides (TGs) | Significant Decrease | Total TGs |

Table 3: Effects of Hsd17B13 Modulation on Hepatic Gene Expression

| Gene | Function | Effect of Hsd17B13 Knockdown/Inhibition | Reference |

| Cd36 | Fatty Acid Translocase | Downregulated | |

| Cept1 | Choline/ethanolamine phosphotransferase 1 | Normalized | |

| Timp2 | Tissue inhibitor of metalloproteinases 2 | Downregulated | |

| Tgfb1 | Transforming growth factor beta 1 | Downregulated | |

| Acta2 (α-SMA) | Actin alpha 2, smooth muscle | Downregulated | |

| Col1a1 | Collagen type I alpha 1 chain | Downregulated |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Hsd17B13 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD) and its progressive form, metabolic dysfunction-associated steatohepatitis (MASH).[1][2] Robust genetic evidence from genome-wide association studies has demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progression from simple steatosis to more severe liver pathologies such as fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] This strong genetic validation has catalyzed significant research and development efforts within the pharmaceutical industry to discover and develop small molecule inhibitors that mimic this protective effect.[2]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Hsd17B13 inhibitors, details key experimental protocols for their evaluation, and visualizes the relevant biological pathways and research workflows.

The Role of Hsd17B13 in Liver Pathophysiology

Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) family and is involved in the metabolism of various lipids, including steroids, fatty acids, and retinol. The enzyme utilizes NAD+ as a cofactor for its oxidoreductase activity. Overexpression of Hsd17B13 is linked to increased lipid droplet accumulation in hepatocytes. Mechanistically, Hsd17B13 is implicated in pathways that promote liver damage. Inhibition of Hsd17B13 is suggested to regulate hepatic lipids, in part by modulating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway.

Structure-Activity Relationship (SAR) of Hsd17B13 Inhibitors

The discovery of potent and selective Hsd17B13 inhibitors has been propelled by high-throughput screening (HTS) campaigns followed by intensive medicinal chemistry efforts to optimize initial hits. Several distinct chemical scaffolds have been identified and explored by various pharmaceutical companies.

Phenol-Based Scaffolds

A prominent class of Hsd17B13 inhibitors is characterized by a phenol-containing scaffold. The optimization of a weakly active phenol-containing compound (Compound 1) with an IC50 of 1.4 µM led to the discovery of the potent and selective chemical probe, BI-3231.

Table 1: SAR of Phenol-Based Hsd17B13 Inhibitors

| Compound | Modification | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) | Cellular Assay IC50 (nM) | Reference |

| 1 | Initial HTS Hit | 1400 | - | - | |

| BI-3231 | Optimized from Compound 1 | 1 | 13 | 11 (HEK cells) | |

| AstraZeneca Cmpd | meta-fluorine substituent on phenol | 22 | - | 37 |

Note: IC50 values should be compared with caution due to potential variations in assay conditions between studies.

AstraZeneca has explored strategies to mitigate the metabolic liability of phenol glucuronidation by introducing a meta-fluorine substituent, which has been shown to reduce intrinsic clearance.

Pyrimidinone-Based Scaffolds

Enanta Pharmaceuticals has extensively investigated pyrimidinone-based inhibitors of Hsd17B13, disclosing several patent applications with multiple distinct chemical series.

Table 2: SAR of Enanta's Pyrimidinone-Based Hsd17B13 Inhibitors

| Compound Example (from patent) | hHSD17B13 IC50 Category | Notes | Reference |

| Example 26 (WO2025090868A1) | A | Oral dosing in a MASH mouse model showed significant reduction in liver triglycerides. | |

| Compound 348 (WO2025076225A1) | A | Reduces TGFβ1-induced COL1A1 expression in HSD17B13 high-expressing cells. | |

| Compound 812 (WO2025076225A1) | A | Selectively inhibits HSD17B13 activity in high-expressing H441 cells. |

Category A generally indicates high potency (e.g., IC50 < 100 nM), as defined in the respective patents.

Other Heteroaromatic Scaffolds

Recent patent applications from AstraZeneca have revealed the exploration of diverse five-membered heteroaromatic cores, including 1,2,4-oxadiazole, thiazole, and pyrrole, among others.

Table 3: Potency of AstraZeneca's Heteroaromatic Hsd17B13 Inhibitors

| Compound Example (from patent) | Recombinant 17β-HSD13 IC50 (µM) | Cellular 17β-HSD13 IC50 (µM) | Reference |

| Ex 10 (WO 2025104701) | 0.053 | 0.05 | |

| Ex 9 (WO 2025104697) | 0.044 | 0.21 | |

| Ex 3 (WO 2023222850) | 0.036 | 0.03 |

Experimental Protocols

The characterization of Hsd17B13 inhibitors relies on a series of robust in vitro and cell-based assays.

Biochemical Enzyme Inhibition Assay (Luminescence-Based)

This assay is widely used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified Hsd17B13 by measuring the production of NADH.

Objective: To determine the in vitro potency (IC50) of a test compound against purified Hsd17B13 enzyme.

Materials:

-

Recombinant Human Hsd17B13

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: β-estradiol

-

Cofactor: NAD+

-

Test compound serially diluted in DMSO

-

NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)

-

384-well white assay plates

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test compound or DMSO (vehicle control) into the assay wells.

-

Enzyme Addition: Add the Hsd17B13 enzyme solution to all wells except for the "no enzyme" controls.

-

Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Reaction Initiation: Add the substrate/cofactor solution (β-estradiol and NAD+) to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

-

Signal Detection: Add the prepared NAD/NADH-Glo™ Detection Reagent to all wells.

-

Signal Development: Incubate the plate for 60 minutes at room temperature to allow the luminescent signal to develop.

-

Measurement: Measure the luminescence using a plate reader.

Data Analysis:

-

Normalize the data using the vehicle control (0% inhibition) and "no enzyme" control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Hsd17B13 Activity Assay (LC-MS/MS-Based)

This assay assesses the ability of an inhibitor to penetrate cells and inhibit Hsd17B13 activity in a more physiologically relevant context.

Objective: To measure the ability of a compound to inhibit Hsd17B13 activity within a cellular context.

Materials:

-

Cell Line: HEK293 cells stably overexpressing human Hsd17B13.

-

Cell Culture Medium (e.g., DMEM with 10% FBS).

-

Substrate: A cell-permeable substrate such as estradiol or all-trans-retinol.

-

Test inhibitor serially diluted in DMSO.

-

Lysis/Extraction Buffer: Acetonitrile (ACN) with an internal standard.

-

96-well or 384-well cell culture plates.

-

LC-MS/MS system.

Procedure:

-

Cell Seeding: Seed the Hsd17B13-expressing HEK293 cells into cell culture plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).

-

Substrate Addition: Add the substrate to the cell culture medium and incubate for a defined period (e.g., 2-4 hours).

-

Metabolite Extraction: To stop the reaction, remove the medium and add cold acetonitrile to lyse the cells and precipitate proteins.

-

Sample Preparation: Centrifuge the plate to pellet cell debris and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the extracted samples to quantify the levels of the substrate and its corresponding product.

-

Data Analysis: Calculate the ratio of product to substrate for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the cellular IC50 value.

Signaling Pathways and Workflows

Understanding the signaling context of Hsd17B13 and the typical workflow for inhibitor discovery is crucial for drug development.

References

Unveiling the Therapeutic Potential: An In-Depth Technical Guide on the In Vivo Efficacy of Hsd17B13 Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapeutics for chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), has identified hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) as a compelling therapeutic target. Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and cirrhosis.[1][2] This has catalyzed the development of small molecule inhibitors designed to pharmacologically mimic this protective genetic profile.[3] This technical guide provides a comprehensive overview of the in vivo efficacy of Hsd17B13 small molecule inhibitors, detailing experimental protocols, presenting quantitative data, and visualizing key biological pathways and workflows.

Hsd17B13 Signaling in Hepatic Lipogenesis

Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[4][5] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Hsd17B13 is believed to play a role in hepatic lipid metabolism, and its inhibition is expected to modulate these pathways, thereby reducing the progression of liver disease.

Quantitative Data Summary of Hsd17B13 Small Molecule Inhibitors

The development of potent and selective small molecule inhibitors of Hsd17B13 is a key focus of current research. The following tables summarize the available quantitative data on the in vitro potency of several of these compounds. Direct comparative in vivo efficacy data is limited in the public domain, but qualitative assessments of anti-MASH (Metabolic dysfunction-associated steatohepatitis) effects have been reported.

Table 1: In Vitro Potency of Hsd17B13 Small Molecule Inhibitors

| Compound Name | Target Species | Assay Type | IC50 | Reference |

| Hsd17B13-IN-29 | Human | Enzymatic (Estradiol) | ≤ 0.1 µM | |

| Hsd17B13-IN-15 | Human | Enzymatic (Estradiol) | ≤ 0.1 µM | |

| Hsd17B13-IN-23 | Human | Enzymatic (Estradiol) | < 0.1 µM | |

| Hsd17B13-IN-23 | Human | Enzymatic (Leukotriene B3) | < 1 µM | |

| BI-3231 | Human | Enzymatic | 1 nM | |

| BI-3231 | Mouse | Enzymatic | 13 nM | |

| Compound 32 | Human | Enzymatic | 2.5 nM | |

| EP-036332 | Human | Enzymatic | 14 nM | |

| EP-036332 | Mouse | Enzymatic | 2.5 nM | |

| EP-040081 | Human | Enzymatic | 79 nM | |

| EP-040081 | Mouse | Enzymatic | 74 nM | |

| INI-822 | Human | Not Specified | Potent (Clinical Dev) |

Table 2: In Vivo Efficacy and Development Status of Selected Hsd17B13 Inhibitors

| Compound | Development Phase | Key In Vivo Findings / Status | Reference |

| Compound 32 | Preclinical | Exhibited better anti-MASH effects compared to BI-3231 in multiple mouse models. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | |

| BI-3231 | Preclinical (Chemical Probe) | Potent and selective inhibitor with good physicochemical properties. Shows extensive liver tissue accumulation. Reduces triglyceride accumulation in in vitro models. | |

| INI-822 | Phase 1 Clinical Trial | First small molecule inhibitor of HSD17B13 to enter clinical development for fibrotic liver diseases. | |

| ARO-HSD (siRNA) | Phase 1/2 Clinical Trial | RNAi therapeutic. Mean reduction in HSD17B13 mRNA of up to 93.4%. Mean reduction in ALT from baseline of up to 42.3%. | |

| ALN-HSD (siRNA) | Phase 1 Clinical Trial | RNAi therapeutic. Reduced HSD17B13 mRNA levels in the liver and lowered liver enzymes. |

Experimental Protocols for In Vivo Efficacy Studies

The evaluation of Hsd17B13 inhibitors in vivo typically involves the use of diet-induced animal models of NAFLD/NASH. The following sections detail the common experimental protocols employed in these studies.

General Experimental Workflow

A typical in vivo study to assess the efficacy of an Hsd17B13 inhibitor follows a structured workflow from animal model selection and disease induction to treatment and endpoint analysis.

Detailed Methodologies

1. Animal Models

-

Diet-Induced NAFLD/NASH Models: Male C57BL/6J mice are commonly used. Disease is induced by feeding a high-fat diet (HFD), a Western diet, or a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) for a period of 12-24 weeks to induce obesity, hepatic steatosis, inflammation, and fibrosis.

2. Compound Administration

-

Formulation: Small molecule inhibitors are typically formulated in a vehicle such as corn oil or a solution of 0.5% methylcellulose with 0.1% Tween 80.

-

Dosing: The inhibitor or vehicle is administered daily to respective groups of mice, commonly via oral gavage. Dosing continues for a specified duration, for instance, 4 to 8 weeks.

3. In-Life Monitoring

-

Throughout the study, animals' body weight, food intake, and general health are regularly monitored.

4. Terminal Procedures and Endpoint Analysis

At the end of the treatment period, the following procedures are performed:

-

Blood Collection: Blood is collected, often via cardiac puncture, for the analysis of serum markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as lipids like triglycerides and cholesterol.

-

Liver Harvesting: Livers are harvested, weighed, and sectioned for various analyses.

-

Histology: A portion of the liver is fixed in formalin for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Picro Sirius Red staining is used to evaluate fibrosis.

-

Gene Expression Analysis: A portion of the liver is snap-frozen in liquid nitrogen for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and lipid metabolism (e.g., Srebf1, Fasn).

-

Lipid Analysis: Another liver section is snap-frozen for the quantification of hepatic triglycerides or for comprehensive lipidomics analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

5. Pharmacokinetic Studies

-

To determine the pharmacokinetic profile of an inhibitor, a single dose is administered to mice. Blood and liver tissue are collected at various time points post-dosing to measure the concentration of the compound using LC-MS/MS. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

Conclusion

The inhibition of Hsd17B13 presents a genetically validated and highly promising therapeutic strategy for NAFLD and NASH. Preclinical studies with a growing number of small molecule inhibitors have demonstrated potent in vitro activity and encouraging in vivo efficacy in rodent models of liver disease. The detailed experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of these compounds. As lead candidates like INI-822 progress through clinical trials, the translation of these preclinical findings into effective therapies for patients with chronic liver disease is eagerly anticipated.

References

The Impact of Hsd17B13 Inhibition on Retinol Metabolism: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A primary function of Hsd17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a pivotal and rate-limiting step in the synthesis of retinoic acid. Notably, genetic studies have demonstrated that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing and progressing in chronic liver disease. This has positioned Hsd17B13 as a promising therapeutic target. This technical guide provides an in-depth examination of the effects of Hsd17B13 inhibition on retinol metabolism, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Introduction: Hsd17B13 and its Role in Hepatic Retinol Metabolism

Hsd17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] Its localization to lipid droplets within hepatocytes places it at the nexus of lipid and retinoid metabolic pathways.[1] The enzymatic activity of Hsd17B13 facilitates the NAD+-dependent oxidation of retinol (Vitamin A) to retinaldehyde.[2][3] This conversion is the initial and rate-limiting step in the biosynthesis of retinoic acid, a potent signaling molecule that regulates gene expression involved in cellular differentiation, proliferation, and inflammation.[2]

The expression of Hsd17B13 is upregulated in patients with NAFLD. The protective phenotype observed in individuals with loss-of-function variants of Hsd17B13 underscores the therapeutic potential of inhibiting its enzymatic activity. Pharmacological inhibition of Hsd17B13 is expected to mimic this protective effect by modulating the flux of retinol through the retinoic acid synthesis pathway.

Quantitative Impact of Hsd17B13 Inhibition on Retinoid Levels

The inhibition of Hsd17B13's retinol dehydrogenase activity is anticipated to cause a significant shift in the balance of retinoids within the liver. The expected quantitative changes in key retinoid species following the administration of a potent and selective Hsd17B13 inhibitor are summarized below.

Table 1: Predicted Changes in Hepatic Retinoid Concentrations Following Hsd17B13 Inhibition

| Retinoid Species | Expected Change | Rationale |

| Hepatic Retinol | ↑ (Increase) | Inhibition of the primary enzyme responsible for its conversion will lead to its accumulation at the site of action. |

| Hepatic Retinaldehyde | ↓ (Decrease) | As the direct product of Hsd17B13 activity, its synthesis will be reduced upon enzyme inhibition. |

| Hepatic Retinyl Esters | ↑ (Increase) | With increased retinol levels, the metabolic equilibrium may shift towards storage, leading to increased esterification of retinol into retinyl esters. |

| Hepatic Retinoic Acid | ↓ (Decrease) | A decrease in the precursor (retinaldehyde) concentration is expected to subsequently reduce the synthesis of retinoic acid. |

| Serum Retinol | ↔ (No significant change) or ↑ (Slight Increase) | Serum retinol levels are tightly regulated by retinol-binding protein 4 (RBP4). |

Table 2: In Vitro Inhibitory Activity of Representative Hsd17B13 Inhibitors

While specific quantitative data on the direct impact of inhibitors on retinoid levels are emerging, the potency of several inhibitors against Hsd17B13 has been characterized, often using alternative substrates like estradiol.

| Inhibitor | Target | IC50 | Substrate | Reference |

| Hsd17B13-IN-74 | hHSD17B13 | < 0.1 µM | Estradiol | |

| BI-3231 | hHSD17B13 | 1 nM | Estradiol | |

| BI-3231 | mHSD17B13 | 13 nM | Estradiol | |

| Compound 1 (BI-3231 precursor) | HSD17B13 | 2.4 ± 0.1 µM | Retinol | |

| Compound 1 (BI-3231 precursor) | HSD17B13 | 1.4 ± 0.7 µM | Estradiol |

Signaling Pathways and Regulatory Mechanisms

The activity and expression of Hsd17B13 are integrated into broader metabolic signaling networks. Understanding these pathways is crucial for contextualizing the effects of its inhibition.

Transcriptional Regulation of Hsd17B13

The expression of the Hsd17B13 gene is under the control of key transcription factors involved in lipid metabolism. The Liver X Receptor α (LXRα), upon activation by oxysterols, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c, a master regulator of lipogenesis, then directly promotes the transcription of Hsd17B13.

Role of Hsd17B13 in the Retinol Metabolic Pathway

Hsd17B13 catalyzes a critical step in the conversion of retinol to retinoic acid. Inhibition of Hsd17B13 directly blocks this conversion, leading to an accumulation of retinol and a reduction in the downstream products, retinaldehyde and retinoic acid.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Hsd17B13 activity and the effects of its inhibitors on retinol metabolism.

In Vitro Hsd17B13 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant Hsd17B13 using retinol as a substrate.

Materials:

-

Recombinant human Hsd17B13 protein

-

All-trans-retinol

-

NAD+

-

Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Test inhibitor

-

96-well plate

-

Spectrophotometric plate reader

Procedure:

-

In a 96-well plate, add assay buffer, NAD+, and the Hsd17B13 inhibitor at various concentrations.

-

Add recombinant Hsd17B13 protein to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding all-trans-retinol to each well.

-

Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Retinol Dehydrogenase Activity Assay

Objective: To quantify the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing Hsd17B13 and the effect of an inhibitor.

Materials:

-

HEK293 cells

-

Expression vector for human Hsd17B13

-

Cell culture reagents

-

All-trans-retinol

-

Test inhibitor

-

Cell lysis buffer

-

HPLC system with a UV detector

Procedure:

-

Seed HEK293 cells in 6-well plates.

-

Transfect the cells with either the Hsd17B13 expression vector or an empty vector control.

-

24 hours post-transfection, treat the cells with the test inhibitor at various concentrations.

-

48 hours post-transfection, add all-trans-retinol (e.g., final concentration of 5 µM) to the culture medium and incubate for 8 hours.

-

Collect the cells and lyse them.

-

Extract retinoids from the cell lysate.

-

Analyze the concentrations of retinol, retinaldehyde, and retinoic acid using HPLC with UV detection (e.g., at 325 nm for retinol).

-

Normalize the results to the total protein concentration of the cell lysate.

Quantification of Retinoids in Liver Tissue by HPLC

Objective: To measure the levels of retinol and retinyl esters in liver tissue from animal models treated with an Hsd17B13 inhibitor.

Materials:

-

Liver tissue samples

-

Homogenization buffer

-

Organic solvents (e.g., hexane, ethanol, diethyl ether, methanol, toluene)

-

Internal standard (e.g., retinyl acetate)

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Homogenize a known weight of liver tissue in buffer.

-

Perform a liquid-liquid extraction of retinoids using an organic solvent mixture (e.g., hexane/ethanol).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate and quantify retinol and retinyl esters based on their retention times and peak areas compared to known standards. A mobile phase such as n-hexane-diethyl ether (76:24, v/v) can be effective for liver retinol.

-

Normalize the retinoid concentrations to the weight of the liver tissue.

Experimental and Therapeutic Workflow

The development and evaluation of Hsd17B13 inhibitors follow a structured workflow, from initial screening to preclinical validation.

References

Methodological & Application

Application Notes and Protocols for Hsd17B13 Enzymatic Assay in Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] This protective association has established HSD17B13 as a promising therapeutic target for these conditions.[3] The primary enzymatic function of HSD17B13 involves the NAD+-dependent conversion of substrates such as steroids (e.g., estradiol), bioactive lipids (e.g., leukotriene B4), and retinol.

This document provides detailed protocols for a biochemical enzymatic assay designed to screen for and characterize inhibitors of HSD17B13. The assay is based on the quantification of NADH produced during the enzymatic reaction, which is directly proportional to HSD17B13 activity.

Signaling Pathway

The expression of the HSD17B13 gene is regulated by key transcription factors involved in hepatic lipid metabolism. The liver X receptor alpha (LXRα), when activated, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c then directly promotes the transcription of HSD17B13.

References

Application Notes and Protocols for Cell-Based Assays to Determine Hsd17B13 Inhibitor Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hsd17B13: A Key Target in Liver Disease

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme predominantly found in the liver, where it is associated with lipid droplets within hepatocytes.[1][2][3] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is implicated in the metabolism of lipids and retinol.[1][4] Genetic studies have revealed that individuals with loss-of-function variants of the Hsd17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma. This protective effect has established Hsd17B13 as a promising therapeutic target for the development of novel treatments for these conditions.

Hsd17B13 exhibits enzymatic activity as a retinol dehydrogenase, converting retinol to retinaldehyde. Its expression is upregulated in patients with NAFLD, contributing to the accumulation of lipids in the liver. The inhibition of Hsd17B13's enzymatic function is a primary strategy in the development of new drugs for liver diseases. The following protocols describe key cell-based assays for characterizing the potency and efficacy of Hsd17B13 inhibitors.

Hsd17B13 Signaling and Inhibition

Hsd17B13 is involved in cellular pathways related to lipid metabolism and inflammation. The transcription factor SREBP-1c, a key regulator of lipogenesis, influences its expression. The enzymatic action of Hsd17B13 affects the levels of bioactive lipids and retinoids, which can subsequently modulate inflammatory signaling pathways such as NF-κB and MAPK. Inhibiting Hsd17B13 is anticipated to alter these pathways, leading to a decrease in liver injury and fibrosis.

References

Application Notes and Protocols for In Vivo Administration of Hsd17B13 Inhibitors in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] Human genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies like NASH, fibrosis, and cirrhosis. This has catalyzed the development of HSD17B13 inhibitors, including small molecules and RNA interference (RNAi) therapeutics, to mimic this protective genetic profile.

These application notes provide a comprehensive guide to the in vivo administration of HSD17B13 inhibitors in mouse models of liver disease, summarizing key quantitative data and detailing experimental protocols.

Data Presentation: Efficacy of Hsd17B13 Inhibitors in Mouse Models

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of HSD17B13 inhibitors in various mouse models of liver disease.

Table 1: Effects of HSD17B13 Inhibition on Liver Injury and Steatosis in Mice

| Inhibitor/Method | Mouse Model | Treatment Dose & Duration | Change in Plasma ALT Levels | Change in Plasma AST Levels | Change in Liver Triglycerides | Reference(s) |

| M-5475 (small molecule) | CDAA-HFD | 30 and 100 mg/kg, daily, oral | Reduced | Not Reported | Not Reported | |

| Hsd17b13 shRNA (AAV8) | High-Fat Diet (HFD) | 6 weeks | Significantly decreased | Not Reported | Significantly decreased | |

| Hsd17b13 Knockout | GAN diet | 28 weeks | No significant difference | No significant difference | No significant difference | |

| Hsd17b13 Knockout | 45% CDAA-HFD | 12 weeks | No significant difference | No significant difference | No significant difference | |

| Hsd17b13 Knockout | 60% CDAA-HFD (female) | 12 weeks | Not Reported | Not Reported | No significant difference | |

| EP-037429 (prodrug of EP-036332) | Adenoviral liver injury | Not Specified | Not Specified | Not Specified | Not Reported |

CDAA-HFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; GAN: Gubra-Amylin NASH diet; AAV8: Adeno-Associated Virus 8; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 2: Effects of HSD17B13 Inhibition on Liver Fibrosis in Mice

| Inhibitor/Method | Mouse Model | Treatment Dose & Duration | Change in Liver Hydroxyproline | Change in Fibrosis Score/Gene Expression | Reference(s) |

| M-5475 (small molecule) | CDAA-HFD | 100 mg/kg, daily, oral | Significantly reduced | Reduced fibrosis stage | |

| Hsd17b13 shRNA (Gimeracil phenocopies inhibition) | CDAA-HFD | 14 weeks | ~25% decrease | Knockdown protects against fibrosis | |

| Hsd17b13 Knockout | 60% CDAA-HFD (female) | 12 weeks | Modest reduction | Modest reduction in fibrosis | |

| Hsd17b13 ASO | CDAA-HFD | 12 weeks | Not Reported | No effect on hepatic fibrosis | |

| Hsd17b13 shRNA (AAV8) | High-Fat Diet (HFD) | 6 weeks | Not Reported | Reduced Sirius Red staining |

ASO: Antisense Oligonucleotide.

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling Pathway in Hepatocytes

HSD17B13 is involved in hepatic lipid metabolism and its expression is regulated by the transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), a key player in lipogenesis. Inhibition of HSD17B13 is thought to modulate these pathways, leading to a reduction in lipotoxicity and downstream inflammatory and fibrotic processes.

Caption: Proposed HSD17B13 signaling pathway in hepatocytes.

General Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for evaluating the efficacy of an HSD17B13 inhibitor in a mouse model of liver disease involves several key stages, from model induction to endpoint analysis.

Caption: General experimental workflow for in vivo inhibitor validation.

Experimental Protocols

Protocol 1: Induction of NASH and Fibrosis using a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)

This protocol describes the induction of a robust NASH and fibrosis phenotype in mice, suitable for testing the therapeutic efficacy of HSD17B13 inhibitors.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

CDAA-HFD (e.g., A06060602 from Research Diets, Inc.)

-

Standard chow diet (for control group)

-

Appropriate animal housing and husbandry equipment

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.

-

Diet Induction:

-

Divide mice into a control group (fed standard chow) and a CDAA-HFD group.

-

Provide the respective diets and water ad libitum for 8-12 weeks to induce steatohepatitis and fibrosis.

-

-

Monitoring: Monitor body weight and food intake weekly. Observe the general health of the animals daily.

Protocol 2: Administration of a Small Molecule HSD17B13 Inhibitor

This protocol outlines the preparation and administration of a small molecule HSD17B13 inhibitor to mice with diet-induced NASH.

Materials:

-

HSD17B13 inhibitor

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge)

-

Syringes

-

Analytical balance

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of inhibitor and vehicle based on the desired dose (e.g., 10-100 mg/kg) and a dosing volume of 10 mL/kg.

-

Prepare the vehicle solution.

-

Gradually add the inhibitor powder to the vehicle while vortexing to create a uniform suspension. Prepare fresh daily.

-

-

Administration:

-

After the diet induction period (Protocol 1), randomize the CDAA-HFD-fed mice into treatment and vehicle control groups.

-

Administer the inhibitor or vehicle via oral gavage once daily for 4-8 weeks.

-

Continue feeding the CDAA-HFD to all groups during the treatment period.

-

Protocol 3: Endpoint Analysis

This protocol details the collection and processing of samples for the assessment of liver injury, steatosis, and fibrosis.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., EDTA-coated)

-

10% neutral buffered formalin

-

Liquid nitrogen

-

Phosphate-buffered saline (PBS)

-

Equipment for serum analysis, histology, and molecular analysis

Procedure:

-

Sample Collection:

-

At the end of the treatment period, collect blood via cardiac puncture for plasma analysis of ALT and AST.

-

Perfuse the liver with PBS.

-

Excise and weigh the liver.

-

-

Tissue Processing:

-

Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) and Sirius Red for fibrosis assessment.

-

Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and subsequent qRT-PCR analysis of fibrotic (e.g., Col1a1, Timp1) and inflammatory (e.g., Tnf-α, Ccl2) markers.

-

Lipid Analysis: Snap-freeze a portion of the liver for the quantification of triglycerides and other lipids.

-

Conclusion

The inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for the treatment of chronic liver diseases. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of novel HSD17B13 inhibitors in relevant mouse models. Careful experimental design, including the choice of an appropriate animal model and comprehensive endpoint analysis, is crucial for determining the efficacy and mechanism of action of these inhibitors.

References

Hsd17B13-IN-21: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and experimental use of Hsd17B13-IN-21, an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that has been identified as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[3][4]

Solubility and Preparation

While specific public data on the solubility of this compound is limited, the following recommendations are based on data from structurally related HSD17B13 inhibitors. It is crucial to perform small-scale solubility tests before preparing large batches.

Recommended Solvents and Storage:

For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[5] For in vivo studies, achieving the desired concentration and formulation may necessitate the use of co-solvents.

Stock Solution Preparation (DMSO):

-

Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

-

Weigh the desired amount of the compound in a sterile vial.

-

Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

-

To aid dissolution, vortex the solution thoroughly and, if necessary, sonicate in a water bath.

Storage:

-

Solid Form: Store at -20°C or below for long-term stability.

-

DMSO Stock Solutions: Aliquot into single-use vials and store at -80°C to minimize degradation from repeated freeze-thaw cycles.

Quantitative Data: Solubility of Structurally Related HSD17B13 Inhibitors

| Compound | Solvent | Concentration | Notes |

| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic. |

| HSD17B13-IN-3 | DMSO | 260 mg/mL (565.78 mM) | Ultrasonic treatment may be required. Use freshly opened DMSO. |

| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Ultrasonic treatment may be required. Use freshly opened DMSO. |

| HSD17B13-IN-8 | 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) | Forms a clear solution. |

| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) | A common vehicle for in vivo studies. |

| Hsd17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Sonication is recommended for full dissolution. |

Signaling Pathways and Experimental Workflows

HSD17B13 is involved in key pathways related to hepatic lipid metabolism and inflammation. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).

Experimental Protocols

In Vitro HSD17B13 Enzymatic Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory potency of this compound against purified recombinant human HSD17B13. The assay measures the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Substrate: β-estradiol or all-trans-retinol

-

Cofactor: NAD+

-

Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

NADH Detection Reagent (e.g., NAD(P)H-Glo™)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to final concentrations, ensuring the final DMSO concentration is ≤1%.

-

To the wells of a 384-well plate, add the diluted inhibitor or vehicle control.

-

Prepare a substrate mixture containing the substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).

-

Initiate the reaction by adding the purified HSD17B13 protein (e.g., 30 nM final concentration).

-

Incubate the plate at room temperature for 2 hours in the dark.

-

Add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate for an additional hour at room temperature in the dark.

-

Measure the luminescence to quantify NADH production.

-

Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the HSD17B13 enzymatic activity.

Quantitative Data: In Vitro Assay Parameters

| Parameter | Value | Reference |

| Substrate (β-estradiol) | 12-15 µM | |

| Substrate (all-trans-retinol) | 2-5 µM | |

| Cofactor (NAD+) | 500 µM | |

| Enzyme (HSD17B13) | 30 nM | |

| Incubation Time (Enzymatic) | 60-120 minutes | |

| Incubation Time (Detection) | 60 minutes | |

| Final DMSO Concentration | ≤ 1% |

Cell-Based HSD17B13 Activity Assay

This protocol assesses the inhibitory activity of this compound in a cellular context using cells overexpressing HSD17B13.

Materials:

-

HEK293 or other suitable cells

-

HSD17B13 expression vector

-

This compound

-

All-trans-retinol

-

Cell lysis buffer

-

HPLC system for retinoid analysis

Procedure:

-

Transfect cells with the HSD17B13 expression vector.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Add all-trans-retinol (e.g., 2-5 µM) to the culture medium and incubate for 6-8 hours.

-

Harvest and lyse the cells.

-

Quantify the protein concentration of the cell lysates.

-

Analyze the levels of retinaldehyde and retinoic acid in the lysates by HPLC.

-

Normalize retinoid levels to protein concentration and calculate the percent inhibition.

In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model

This protocol evaluates the therapeutic efficacy of this compound in a mouse model of NASH.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Choline-Deficient, Amino Acid-Defined High-Fat Diet (CDAHFD) to induce NASH

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Induce NASH in mice by feeding them a CDAHFD for a specified period.

-

Administer this compound or vehicle daily by oral gavage at a predetermined dose.

-

Continue treatment for a specified duration (e.g., 4-8 weeks).

-

Monitor body weight, food intake, and the general health of the animals regularly.

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood for analysis of serum markers such as ALT, AST, triglycerides, and cholesterol.

-

Euthanize the animals and perfuse the liver with saline.

-

Collect and weigh the liver.

-

Process liver sections for histological analysis (H&E and Picro Sirius Red staining), gene expression analysis (qRT-PCR), protein analysis (Western blot), and lipidomics.

Quantitative Data: In Vivo Study Parameters

| Parameter | Details | Reference |

| Animal Model | Male C57BL/6J mice, 8-10 weeks old | |

| Disease Induction | Choline-Deficient, Amino Acid-Defined High-Fat Diet (CDAHFD) | |

| Treatment Duration | 4-8 weeks | |

| Route of Administration | Oral gavage | |

| Vehicle Control | 0.5% methylcellulose | |

| Terminal Endpoints | Serum ALT, AST, Triglycerides; Liver Histology (H&E, Picro Sirius Red); Gene and Protein Expression |

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Hsd17B13 Inhibitors in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases.[1][2][3][4] Genetic studies have demonstrated that loss-of-function variants in the Hsd17B13 gene are associated with a decreased risk of developing nonalcoholic steatohepatitis (NASH) and alcohol-related liver disease.[1] Consequently, the development of potent and selective Hsd17B13 inhibitors is an active area of pharmaceutical research. To support the preclinical and clinical development of these inhibitors, a robust and sensitive bioanalytical method is essential for characterizing their pharmacokinetic profiles.

This application note describes a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hsd17B13 inhibitors in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard (SIL-IS) to ensure high throughput and reliable quantification suitable for pharmacokinetic studies. The method demonstrates excellent linearity, precision, accuracy, and recovery over a clinically relevant concentration range.